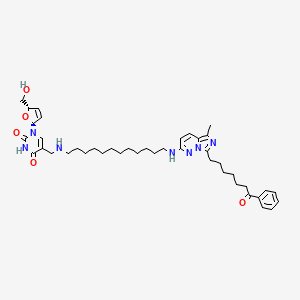
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification in its structure makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- involves multiple steps The starting material is typically thymidine, which undergoes a series of chemical reactions including dehydrogenation and deoxygenation to form the 2’,3’-didehydro-3’-deoxy derivative
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its deoxy form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs with different functional groups.
Applications De Recherche Scientifique
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of this compound involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The imidazo(1,5-b)pyridazin-2-yl group enhances its binding affinity to DNA polymerases and other enzymes involved in nucleic acid metabolism. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Stavudine: A dideoxynucleoside analog used in the treatment of HIV.
Uniqueness
What sets Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- apart from similar compounds is its unique structural modifications, which enhance its biological activity and specificity. The presence of the imidazo(1,5-b)pyridazin-2-yl group and the dodecylamino chain contribute to its distinct pharmacological properties, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
210469-33-3 |
|---|---|
Formule moléculaire |
C42H59N7O5 |
Poids moléculaire |
742.0 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[12-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]dodecylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C42H59N7O5/c1-32-36-24-25-38(47-49(36)39(45-32)22-16-9-8-15-21-37(51)33-19-13-12-14-20-33)44-28-18-11-7-5-3-2-4-6-10-17-27-43-29-34-30-48(42(53)46-41(34)52)40-26-23-35(31-50)54-40/h12-14,19-20,23-26,30,35,40,43,50H,2-11,15-18,21-22,27-29,31H2,1H3,(H,44,47)(H,46,52,53)/t35-,40+/m0/s1 |
Clé InChI |
RQUOVQIPYBAAHQ-BFZSYRKTSA-N |
SMILES isomérique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
SMILES canonique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


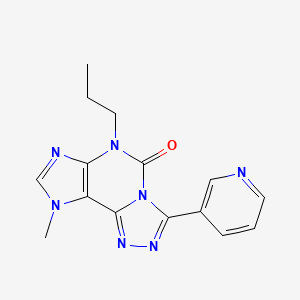
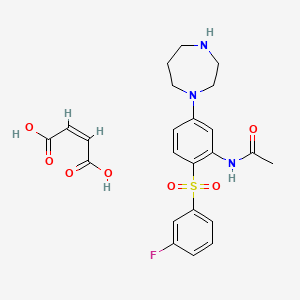
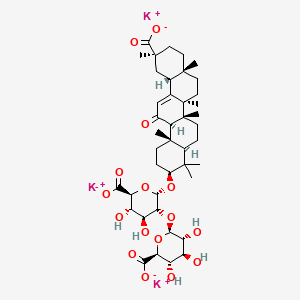
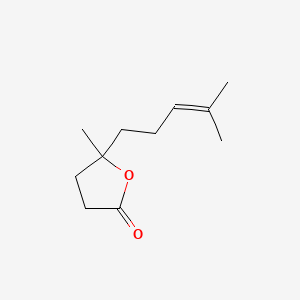
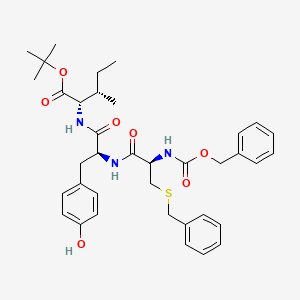
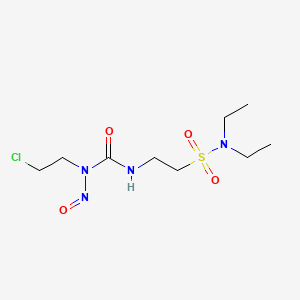
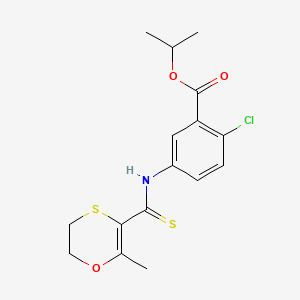
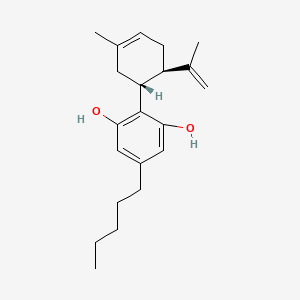

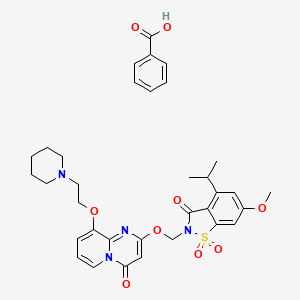
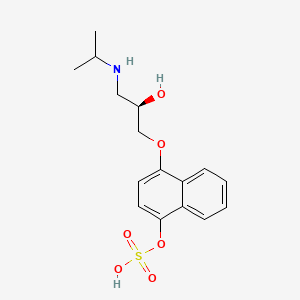
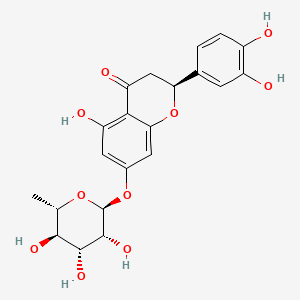

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)
